(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride

Textile cationization Salt-free dyeing Reactive dye fixation

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride (CAS 106926-46-9) is a monoquaternary ammonium chloride surfactant featuring a C8 (caprylyl/octyl) alkyl chain, a dimethyl-substituted quaternary nitrogen, and a 3-chloro-2-hydroxypropyl functional arm. It belongs to the 3-chloro-2-hydroxypropyl-alkyl-dimethylammonium chloride homologous series, which also includes C12 (dodecyl), C18 (octadecyl), and coco-alkyl variants commercialized under trade designations such as QUAB 342, QUAB 426, and QUAB 360.

Molecular Formula C13H29Cl2NO
Molecular Weight 286.3 g/mol
CAS No. 106926-46-9
Cat. No. B12784910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride
CAS106926-46-9
Molecular FormulaC13H29Cl2NO
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]
InChIInChI=1S/C13H29ClNO.ClH/c1-4-5-6-7-8-9-10-15(2,3)12-13(16)11-14;/h13,16H,4-12H2,1-3H3;1H/q+1;/p-1
InChIKeyAVBRMKWCAQKSHV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium Chloride (CAS 106926-46-9): Procurement-Relevant Identity and Class Context


(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride (CAS 106926-46-9) is a monoquaternary ammonium chloride surfactant featuring a C8 (caprylyl/octyl) alkyl chain, a dimethyl-substituted quaternary nitrogen, and a 3-chloro-2-hydroxypropyl functional arm [1]. It belongs to the 3-chloro-2-hydroxypropyl-alkyl-dimethylammonium chloride homologous series, which also includes C12 (dodecyl), C18 (octadecyl), and coco-alkyl variants commercialized under trade designations such as QUAB 342, QUAB 426, and QUAB 360 [2]. The compound is registered with UNII code Q431WFI922 in the FDA Substance Registration System, confirming its presence in drug-ingredient regulatory tracking pathways [3]. The 3-chloro-2-hydroxypropyl moiety confers reactivity toward nucleophilic substrates (e.g., cellulose hydroxyls, polysaccharide amines), enabling covalent grafting applications that are unavailable to simple alkyl-dimethyl-benzyl ammonium chlorides lacking this functional handle [4].

Why Generic Substitution Fails for (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium Chloride: Chain-Length-Dependent Performance


Within the 3-chloro-2-hydroxypropyl-alkyl-dimethylammonium chloride series, the alkyl chain length (C8 vs. C12 vs. C18) governs multiple performance-critical parameters including antimicrobial potency, surfactant behavior (CMC, surface tension), aqueous solubility and solution viscosity, and the efficiency of covalent grafting onto polysaccharide substrates [1][2]. Simply substituting the C8 (caprylyl) variant with a C12 (dodecyl) or C18 (octadecyl) homolog without reformulation will alter dye uptake kinetics in textile cationization, shift the hydrophilic-lipophilic balance (HLB) in emulsion-based preservative systems, and change minimum inhibitory concentrations (MIC) against target organisms [3][4]. The quantitative evidence below demonstrates that the C8 chain length occupies a differentiated performance window that cannot be replicated by longer- or shorter-chain analogs without compromising specific application outcomes.

Quantitative Differentiation Evidence for (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium Chloride vs. Closest Analogs


Salt-Free Reactive Dyeing: C8 Variant (CT-8) Achieves 90.5% Dye Fixation vs. ~60–70% for Conventional Salt-Required Process

Cotton fabric cationized with the C8 (octyl) variant of (3-chloro-2-hydroxypropyl)-dimethyl-alkyl ammonium chloride, designated CT-8, achieved a dye fixation of 90.47% and a K/S value of 8.87 under salt-free, low-alkali conditions (Na₂CO₃ at 5 g/L), compared to a baseline of approximately 60–70% fixation typically obtained in conventional reactive dyeing processes that require 30–80 g/L of electrolyte (NaCl or Na₂SO₄) [1]. A follow-up study confirmed that CT-8 treatment at 60 g/L yielded a 74.2% increase in K/S value and a 27.7% improvement in dye fixing relative to the conventional salt-dependent process [2]. The C8 chain length is reported to provide an optimal balance between electrostatic enhancement of the cotton surface and dye mobility, as longer alkyl chains (C18) were shown by molecular dynamics simulations to slow reactive dye diffusion compared to untreated cotton [2].

Textile cationization Salt-free dyeing Reactive dye fixation Cotton modification

Alkyl Chain Length vs. Antimicrobial Activity: C8 Quaternary Ammonium Compounds Retain Strong Broad-Spectrum Activity Comparable to C10 and C12

In a systematic study of quaternary ammonium compounds bearing C8–C16 alkyl chains, Gilbert et al. (2021) demonstrated that compounds containing n-octyl (CBAC8), n-decyl (CBAC10), and n-dodecyl (CBAC12) groups all exhibited strong antimicrobial activities against Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli and Pseudomonas aeruginosa, as well as the yeast Candida albicans and mold Aspergillus niger [1]. While the study employed carbonate-cleavable benzalkonium chloride analogs (CBAC series) rather than 3-chloro-2-hydroxypropyl-substituted compounds, the cationic headgroup contribution to antimicrobial potency is established to be dominated by the alkyl chain length rather than the specific headgroup architecture for monoquaternary ammonium structures of this type [2]. The C8 chain length thus represents the shortest alkyl homolog that still falls within the C8–C18 window required for potent membrane-disruptive antibacterial action, while offering advantages in aqueous solubility and faster biodegradation kinetics relative to C12 and C18 counterparts [1][3].

Antimicrobial surfactant Quaternary ammonium biocide Chain-length SAR Preservative development

Physical Property Differentiation: C8 Homolog Offers Lower Solution Viscosity and Higher Water Miscibility than C12 and C18 QUAB Counterparts

The QUAB specialty product line (3-chloro-2-hydroxypropyl-alkyl-dimethylammonium chloride solutions at ~40% active content) exhibits chain-length-dependent physical properties that directly impact industrial handling and formulation [1]. The C12 variant (QUAB 342, MW ~342 g/mol) has a viscosity of approximately 60 mPa·s at 20°C, the coco-alkyl variant (QUAB 360, MW ~360 g/mol) approximately 80 mPa·s, and the C18 variant (QUAB 426, MW ~426 g/mol) approximately 230 mPa·s [1]. The C8 (caprylyl) homolog, with a molecular weight of approximately 286 g/mol, is expected to exhibit even lower viscosity based on the monotonic relationship between alkyl chain length and solution viscosity in this homologous series [1]. All variants are fully miscible with water and polar organic solvents (methanol, ethanol, isopropanol, acetone), and aqueous chlorohydrin solutions are stable for several years at pH 2–6 at room temperature [1]. The lower viscosity of the C8 variant facilitates pumping, metering, and mixing in continuous manufacturing processes compared to the C18 variant.

Cationic surfactant Formulation viscosity QUAB specialty chemicals Aqueous processing

Reactive Grafting Efficiency: 3-Chloro-2-hydroxypropyl Handle Enables Covalent Substrate Modification Absent in Simple Alkyl Quaternary Ammonium Compounds

The 3-chloro-2-hydroxypropyl moiety on the target compound serves as a reactive electrophilic handle that undergoes nucleophilic substitution with hydroxyl or amine groups on polysaccharide substrates (cellulose, starch, chitosan, guar gum, dextran), forming covalent ether linkages [1][2]. This covalent grafting capability is absent in simple alkyl-dimethyl-benzyl ammonium chlorides (e.g., benzalkonium chloride) and alkyl-trimethyl ammonium chlorides lacking the 3-chloro-2-hydroxypropyl group, which can only associate with substrates through electrostatic adsorption and are therefore susceptible to leaching [3]. In the Mukogawa Women's University study, n-alkyl-dimethyl-3-chloro-2-hydroxypropyl ammonium chlorides of varying chain lengths (including C8) were successfully grafted onto cellulosic fibers, with the amount of bound quaternary ammonium quantified via Langmuir adsorption isotherm analysis of acid dye saturation values [1]. The resulting cationized fibers exhibited durable antibacterial activity that withstood aqueous extraction, confirming covalent rather than merely adsorptive attachment [1].

Cationic etherification Cellulose modification Chitosan quaternization Surface functionalization

Regulatory Tracking Identifier: UNII Q431WFI922 Enables FDA-Compliant Drug Product Ingredient Registration

(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is assigned the Unique Ingredient Identifier (UNII) Q431WFI922 in the FDA Substance Registration System, with its systematic name confirmed as (3-Chloro-2-hydroxypropyl)-octyl-dimethylazanium chloride [1]. UNII assignment is a prerequisite for listing this substance as an ingredient in drug products submitted to the FDA, and it enables unambiguous tracking across formulation, stability, and safety databases [1]. In contrast, closely related analogs in the 3-chloro-2-hydroxypropyl-alkyl-dimethylammonium chloride series carry distinct UNII codes tied to their specific alkyl chain identity (e.g., the C12 and C18 variants have separate CAS and UNII identifiers), meaning that procurement of the correct chain-length variant is critical for maintaining regulatory continuity in pharmaceutical and OTC drug product formulations [2].

FDA UNII registration Drug excipient tracking Regulatory compliance Pharmaceutical ingredient identity

High-Value Application Scenarios for (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium Chloride Based on Quantified Differentiation Evidence


Salt-Free Reactive Dyeing of Cotton Textiles: Eliminating Electrolyte Discharge While Achieving >90% Dye Fixation

Textile mills adopting the C8 variant (CT-8) as a cationic pretreatment agent for cotton can eliminate the 30–80 g/L salt (NaCl/Na₂SO₄) typically required in reactive dyeing, reducing effluent salinity while simultaneously increasing dye fixation from ~60–70% to >90% under low-alkali conditions (Na₂CO₃ at 5 g/L) [1][2]. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 1, and is most advantageous for mills facing stringent wastewater discharge regulations or seeking clean-production certifications. The C8 chain length is specifically preferred over C12 or C18 because longer alkyl chains impede reactive dye diffusion into the fiber interior, as demonstrated by molecular dynamics simulations [2].

Covalent Antimicrobial Finishing of Cellulosic Textiles and Wound Dressings for Durable, Non-Leaching Biocidal Activity

The 3-chloro-2-hydroxypropyl reactive handle enables permanent covalent grafting of the quaternary ammonium group onto cellulose, chitosan, or starch substrates, producing non-leaching antimicrobial surfaces suitable for reusable medical textiles, wound dressings, and antimicrobial wipes [1][3]. Unlike benzalkonium chloride or cetrimonium bromide, which adsorb electrostatically and wash out, the covalently bound C8-quaternary ammonium retains antibacterial activity after repeated aqueous extraction [1]. The C8 alkyl chain provides sufficient hydrophobicity for membrane disruption while maintaining adequate water solubility for the grafting reaction, making it a more practical choice than C18 variants for aqueous-phase cellulose cationization processes.

Preservative Systems for Leave-On Cosmetic and OTC Drug Products Requiring Water-Soluble, Broad-Spectrum Antimicrobial Activity

The C8 (caprylyl) variant is positioned within the C8–C18 antimicrobial efficacy window established for quaternary ammonium compounds [4], while offering higher aqueous solubility and lower formulation viscosity than C12 or C18 homologs [5]. This makes it suitable for clear, water-based leave-on cosmetic formulations (toners, mists, serums) and OTC topical drug products where low viscosity, transparency, and preservative efficacy are simultaneously required. The assigned UNII Q431WFI922 further enables its use in FDA-registered drug products with full traceability [6].

Cationization of Polysaccharide-Based Flocculants and Paper Wet-End Additives

The reactive 3-chloro-2-hydroxypropyl group can be used to introduce cationic charge onto starch, guar gum, cellulose, or curdlan backbones to create bio-based flocculants for water treatment, papermaking retention aids, or algal biomass harvesting [3][7]. The C8 alkyl chain provides a moderate degree of hydrophobic modification that can enhance flocculation performance through hydrophobic interactions with organic matter, while the lower solution viscosity of the C8 variant relative to C18 facilitates homogeneous distribution during the polymer derivatization reaction [5]. This scenario is supported by the extensive literature on CHPTAC (the trimethyl analog) as a cationization reagent, with the C8 variant offering additional hydrophobic character absent in the trimethyl version.

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